Dimethyl 4-(2-ethoxyphenyl)-1-(4-fluorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
3,5-DIMETHYL 4-(2-ETHOXYPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the dihydropyridine class This compound is known for its unique structural features, which include a dihydropyridine ring substituted with ethoxyphenyl and fluorophenyl groups
Preparation Methods
The synthesis of 3,5-DIMETHYL 4-(2-ETHOXYPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method involves the Hantzsch dihydropyridine synthesis, which includes the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydropyridine derivatives.
Substitution: The ethoxy and fluorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,5-DIMETHYL 4-(2-ETHOXYPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a calcium channel blocker, which could be useful in treating cardiovascular diseases.
Pharmacology: Research is ongoing to explore its effects on various biological pathways and its potential therapeutic benefits.
Industrial Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with calcium channels in biological systems. By binding to these channels, it can inhibit the influx of calcium ions, which is crucial in various physiological processes such as muscle contraction and neurotransmitter release. This inhibition can lead to therapeutic effects, particularly in the treatment of hypertension and other cardiovascular conditions.
Comparison with Similar Compounds
Compared to other dihydropyridine derivatives, 3,5-DIMETHYL 4-(2-ETHOXYPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific substituents, which confer distinct pharmacological properties. Similar compounds include:
Nifedipine: Another dihydropyridine calcium channel blocker used in the treatment of hypertension.
Amlodipine: Known for its long-acting effects in managing high blood pressure.
These comparisons highlight the unique structural and functional attributes of 3,5-DIMETHYL 4-(2-ETHOXYPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE, making it a compound of significant interest in scientific research.
Properties
Molecular Formula |
C24H24FNO5 |
---|---|
Molecular Weight |
425.4 g/mol |
IUPAC Name |
dimethyl 4-(2-ethoxyphenyl)-1-[(4-fluorophenyl)methyl]-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C24H24FNO5/c1-4-31-21-8-6-5-7-18(21)22-19(23(27)29-2)14-26(15-20(22)24(28)30-3)13-16-9-11-17(25)12-10-16/h5-12,14-15,22H,4,13H2,1-3H3 |
InChI Key |
CHJALVYFGLHVMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C2C(=CN(C=C2C(=O)OC)CC3=CC=C(C=C3)F)C(=O)OC |
Origin of Product |
United States |
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